Product packaging for Girard's Reagent P-d5(Cat. No.:)

Girard's Reagent P-d5

Cat. No.: B8084118
M. Wt: 192.66 g/mol
InChI Key: NDXLVXDHVHWYFR-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Girard's Reagent P-d5 is a pentadeuterated, cationic derivative of Girard's Reagent P, specifically designed as a stable isotope tag for advanced mass spectrometry (MS) applications. Its primary research value lies in enabling highly sensitive and accurate relative quantification of carbonyl-containing compounds, such as steroid hormones and glycans. This reagent functions by forming hydrazones with ketone and aldehyde groups, thereby introducing a permanent positive charge that enhances ionization efficiency during MS analysis. The strategic incorporation of five deuterium atoms (d5) at the 2,3,4,5,6 positions of the pyridinium ring creates a predictable mass shift of +5 Da compared to its non-deuterated counterpart (d0-GP). This allows researchers to pair this reagent with the standard Girard's P reagent to label two different sample pools (e.g., control vs. disease). When the labeled samples are combined and analyzed by LC-MS, the nearly identical chemical properties ensure co-elution, while the mass difference enables precise quantification by comparing the signal intensities of the d5-labeled and d0-labeled analytes. This technique is particularly powerful in the quantification of glycosphingolipid (GSL) glycans and steroid hormones, facilitating discoveries in fields like biomarker research and developmental biology. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3O B8084118 Girard's Reagent P-d5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLVXDHVHWYFR-GWVWGMRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Spectroscopic Characterization of Girard S Reagent P D5

Synthetic Methodologies for Deuterated Girard's Reagent P

The synthesis of Girard's Reagent P-d5 is a multi-step process that begins with the isotopic labeling of the pyridine (B92270) ring, followed by the attachment of the acetohydrazide side chain.

Optimization of Deuterium (B1214612) Incorporation Strategies

The foundational step in synthesizing this compound is the deuteration of pyridine. Several methodologies can be employed to achieve high levels of deuterium incorporation. One common strategy is H-D exchange, which can be catalyzed by various means. For instance, iridium-catalyzed hydrogen isotope exchange (HIE) reactions offer a mild and selective method for ortho-labeling of pyridine rings. Another approach involves heating pyridine in deuterium oxide (D₂O) at elevated temperatures, which facilitates the exchange of protons for deuterons on the aromatic ring. Electrochemical methods have also emerged, providing a metal-free and acid/base-free approach to deuteration using D₂O as the deuterium source.

Optimization of these strategies involves controlling reaction parameters such as temperature, reaction time, and the choice of catalyst or medium to maximize the incorporation of deuterium atoms and to ensure uniform labeling across all five positions of the pyridine ring. The goal is to produce pyridine-d5 (B57733) with the highest possible isotopic enrichment.

Once pyridine-d5 is obtained, the synthesis of this compound proceeds through a well-established route for Girard's reagents. This typically involves the reaction of pyridine-d5 with an ethyl chloroacetate (B1199739) to form an intermediate, which is then reacted with hydrazine (B178648) hydrate. The reaction scheme can be summarized as follows:

N-Alkylation: Pyridine-d5 is reacted with ethyl chloroacetate. In this step, the nitrogen atom of the deuterated pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate to form ethyl 2-(pyridin-1-ium-d5-yl)acetate chloride.

Hydrazinolysis: The resulting ester intermediate is then treated with hydrazine hydrate. The hydrazine displaces the ethoxy group from the ester to form the final product, 1-(2-hydrazinyl-2-oxoethyl)pyridinium-d5 chloride (this compound).

Purity Assessment of Synthesized this compound

The purity of the synthesized this compound is assessed for both chemical and isotopic purity. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to determine the chemical purity by identifying and quantifying any non-deuterated or partially reacted species.

Isotopic purity, which is crucial for its application as an internal standard, is determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry can provide the distribution of deuterated isotopologues (d1 through d5), and high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. NMR spectroscopy, particularly ¹H NMR, can quantify the degree of deuteration by measuring the reduction in the integral intensity of the pyridine proton signals relative to a non-deuterated internal standard.

Advanced Spectroscopic Characterization of this compound

Advanced spectroscopic techniques are indispensable for the definitive structural confirmation and isotopic verification of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive understanding of the molecular structure and the sites of deuteration.

¹H NMR: In the ¹H NMR spectrum of highly deuterated this compound, the characteristic signals corresponding to the protons on the pyridine ring would be significantly diminished or absent. The remaining prominent signals would be from the methylene (B1212753) (-CH₂-) and hydrazide (-NH-NH₂) protons of the side chain. By comparing the integration of the residual pyridine proton signals to the signals of the side-chain protons, the degree of deuteration can be accurately quantified.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon signals of the deuterated pyridine ring will exhibit characteristic splitting patterns due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. Broadband proton decoupling is typically used to simplify the spectrum, resulting in singlets for each unique carbon.

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing definitive evidence of their presence and location in the molecule. The ²H NMR spectrum would show signals at chemical shifts corresponding to the deuterated positions on the pyridine ring.

Illustrative NMR Data:

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H-CH₂-~5.0Singlet
¹H-NH-NH₂Broad SingletsBroad Singlets
¹³CC=O~165Singlet
¹³C-CH₂-~60Singlet
¹³CC-2', C-6' (Pyridine)~145Triplet (due to C-D coupling)
¹³CC-4' (Pyridine)~140Triplet (due to C-D coupling)
¹³CC-3', C-5' (Pyridine)~128Triplet (due to C-D coupling)
²HD-2', D-6' (Pyridine)~8.5Singlet
²HD-4' (Pyridine)~7.8Singlet
²HD-3', D-5' (Pyridine)~7.4Singlet

Mass Spectrometry (MS) for Characterization and Isotopic Verification

Mass spectrometry is a critical technique for confirming the molecular weight and verifying the isotopic composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the deuterated compound. The isotopic pattern of this peak is of particular interest, as it reveals the distribution of the different deuterated species (d1, d2, d3, d4, and d5). For a highly enriched sample, the most abundant peak in the isotopic cluster will correspond to the d5 species. The relative intensities of these peaks can be used to calculate the average deuterium incorporation.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. A characteristic fragmentation of Girard's Reagent P derivatives involves the neutral loss of the pyridine moiety. For this compound, this would correspond to a neutral loss of pyridine-d5.

Illustrative High-Resolution Mass Spectrometry Data:

Disclaimer: The following table presents theoretical exact masses for the various isotopologues of the this compound cation. This data is for illustrative purposes to demonstrate the principle of isotopic verification by HRMS.

Isotopologue Formula Theoretical Exact Mass (m/z)
d0 (non-deuterated)[C₇H₁₀N₃O]⁺152.0818
d1[C₇H₉DN₃O]⁺153.0881
d2[C₇H₈D₂N₃O]⁺154.0944
d3[C₇H₇D₃N₃O]⁺155.1006
d4[C₇H₆D₄N₃O]⁺156.1069
d5[C₇H₅D₅N₃O]⁺157.1132

Fundamental Derivatization Mechanisms and Principles

Chemical Reactivity of the Hydrazine (B178648) Moiety in Girard's Reagent P-d5

The cornerstone of this compound's derivatization capability lies in the nucleophilic character of its terminal hydrazine nitrogen atom (-NH2). This functional group readily participates in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones. The reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the terminal nitrogen of the hydrazine attacks the partially positive carbonyl carbon. This is followed by the elimination of a water molecule, resulting in the formation of a stable hydrazone covalent bond (C=N-NH-).

The reactivity of the hydrazine moiety is influenced by the reaction conditions, particularly the pH of the medium. Acidic conditions are often employed to catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. nih.gov However, excessively low pH can be counterproductive as it leads to the protonation of the hydrazine group itself, diminishing its nucleophilicity. Therefore, the reaction is typically carried out in a mildly acidic buffer to achieve an optimal balance for efficient hydrazone formation.

Covalent Adduct Formation with Carbonyl Compounds

The reaction between this compound and a carbonyl compound results in the formation of a covalent adduct, specifically a hydrazone. This process effectively "tags" the target analyte with the reagent, altering its physicochemical properties for improved analytical detection.

Reaction Kinetics and Thermodynamics of Derivatization

The formation of the hydrazone from Girard's Reagent is a reversible reaction that is subject to kinetic and thermodynamic control. The reaction proceeds in two main stages: the initial formation of an aminomethanol (B12090428) intermediate and its subsequent dehydration to the hydrazone. rsc.org The rate-determining step of this reaction is pH-dependent. rsc.orgrsc.org

Studies on the analogous Girard's Reagent T have shown that at a pH range of 7 to 1, a change in the rate-determining step occurs around pH 4-5. rsc.orgrsc.org Above this pH, the dehydration of the aminomethanol intermediate is the slower, rate-limiting step. Below this pH, the initial formation of the aminomethanol becomes rate-determining. rsc.orgrsc.org The reaction is also subject to general acid catalysis, for instance by carboxylic acids present in buffer solutions. rsc.orgrsc.org

FactorEffect on DerivatizationRationale
Temperature Increased temperature generally increases the reaction rate.Provides the necessary activation energy for the reaction to proceed faster. However, excessively high temperatures can lead to degradation of reactants or products. nih.govresearchgate.net
Reaction Time Longer reaction times can lead to higher yields.Allows the reaction to proceed closer to completion. Optimization is necessary to avoid potential side reactions or degradation over extended periods. nih.govresearchgate.net
Molar Ratio of Reagents A higher molar ratio of this compound to the analyte can drive the reaction towards product formation.Based on Le Chatelier's principle, increasing the concentration of one reactant shifts the equilibrium towards the products. nih.gov
pH Optimal reaction rates are typically achieved in mildly acidic conditions.Balances the need for carbonyl activation through protonation with maintaining the nucleophilicity of the hydrazine group. rsc.orgrsc.org

While specific thermodynamic data such as enthalpy and entropy changes for the derivatization with this compound are not extensively documented, the formation of the stable hydrazone product suggests a thermodynamically favorable process under optimized conditions.

Stereochemical Considerations in Derivatization Processes

When this compound reacts with asymmetrical ketones or aldehydes, the resulting hydrazone can exist as geometric isomers, specifically E (entgegen) and Z (zusammen) isomers, due to restricted rotation around the carbon-nitrogen double bond (C=N). nih.govresearchgate.netuclm.es These isomers are stereochemically distinct molecules and may exhibit different physical properties, which can lead to their separation during chromatographic analysis, often appearing as two distinct peaks. nih.govresearchgate.net

The formation of E/Z isomers is a crucial consideration in analytical methods as it can complicate data interpretation if not properly accounted for. The relative abundance of the E and Z isomers can be influenced by the steric and electronic properties of the substituents on both the original carbonyl compound and the Girard's reagent. The interconversion between these isomers can occur through mechanisms such as rotation about the C=N bond or through a reversible hydrolysis back to the starting materials. uclm.es In some cases, intramolecular hydrogen bonding can stabilize one isomer over the other. nih.gov

Mechanisms of Permanent Cationic Charge Introduction

A key feature of this compound is the presence of a pyridinium (B92312) ring, which is a quaternary ammonium (B1175870) compound. This moiety carries a permanent positive charge, independent of the pH of the solution. When the reagent forms a covalent adduct with a carbonyl compound, this permanent cationic charge is incorporated into the analyte molecule. nih.govacs.orgupenn.edu

This charge introduction has profound implications for mass spectrometry analysis. In techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), the presence of a pre-existing charge on the analyte significantly enhances its ionization efficiency. nih.govacs.orgsemanticscholar.org This leads to a substantial increase in signal intensity and improved detection sensitivity for the derivatized analyte. upenn.edunih.gov

Advanced Analytical Methodologies Employing Girard S Reagent P D5

Mass Spectrometry-Based Quantitative Analysis

The stable isotope-labeled GP-d5 is indispensable for accurate and precise quantification of aldehydes and ketones in complex biological matrices. By reacting with carbonyl groups, it forms a hydrazone derivative with a pre-charged pyridinium (B92312) moiety, which is readily detectable in positive-ion mode mass spectrometry upenn.edunih.govmdpi.com. This derivatization strategy overcomes the challenges associated with the poor ionization efficiency of neutral carbonyl compounds mdpi.com.

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. Girard's Reagent P-d5 is ideally suited for this purpose when analyzing carbonyl compounds. In this workflow, the sample is split into two aliquots. One is derivatized with unlabeled Girard's Reagent P (d0-GP), and the other is spiked with a known quantity of an internal standard and derivatized with GP-d5.

The d5-labeling introduces a predictable mass shift of 5 Daltons between the analyte derivatives and the internal standard derivatives. By comparing the mass spectrometer's signal intensities of the d0- and d5-labeled analyte pairs, precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response researchgate.net. This approach has been successfully applied to the quantitative analysis of diverse molecules, including glycans and steroids caymanchem.comresearchgate.netthermofisher.com.

Table 1: Application of this compound in IDMS for Quantitative Glycomics

FeatureDescriptionReference
Method Stable isotope labeling of reducing glycans with d0-GP and d5-GP. researchgate.net
Advantage Simplifies mass spectrometric profiles by yielding molecular ions without complex metal ion adducts. researchgate.net
Outcome Allows for rapid and sensitive quantitative comparison between different glycan samples with good linearity, reproducibility, and accuracy. researchgate.net
Validation The method was validated by comparing neutral N-glycans from bovine vs. porcine immunoglobulin G and mouse vs. rat sera. researchgate.net

The coupling of liquid chromatography with mass spectrometry is a powerful technique for separating and analyzing complex mixtures. Derivatization with Girard's Reagent P, with GP-d5 as an internal standard, significantly enhances the performance of LC-MS methods for carbonyl compounds.

In UHPLC-MS/MS, the high separation efficiency of UHPLC is combined with the sensitivity and selectivity of tandem mass spectrometry. Derivatization with Girard's Reagent P has been shown to improve UHPLC-MS/MS analysis of challenging analytes like the steroidal drug spironolactone and its metabolites upenn.edu. The derivatization provides a substantial signal enhancement of one to two orders of magnitude and eliminates in-source fragmentation, leading to more robust and reliable quantification upenn.edu. Researchers have successfully used this strategy with UHPLC-high-resolution mass spectrometry (HRMS) to detect multiple spironolactone metabolites in small volumes (20 μL) of murine serum upenn.edu.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode that offers exceptional sensitivity and specificity for quantitative analysis by monitoring specific precursor-to-product ion transitions. The use of Girard's reagents is highly effective in developing LC-MRM assays for carbonyl compounds like ecdysteroids nih.gov. The derivatization ensures efficient ionization and produces predictable fragmentation patterns, which are crucial for setting up MRM transitions. For instance, the Girard's Reagent P derivative of the ecdysteroid hormone ecdysone was quantified in MRM mode by monitoring the characteristic neutral loss of pyridine (B92270) from the precursor ion (transition 580.4→501.4) nih.gov. The use of an internal standard allows for accurate quantification of these hormones in biological samples nih.gov.

Table 2: Example MRM Transitions for Girard Reagent P Derivatized Ecdysteroid

CompoundPrecursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)Reference
Dehydrated G(p)-Ecdysone580.4501.4Pyridine Neutral Loss31 nih.gov

This table illustrates a specific MRM transition used for the quantification of an ecdysone derivative, demonstrating the analytical application.

While Girard's reagents are primarily used in LC-MS due to the ionic and non-volatile nature of the resulting hydrazone derivatives, their use in GC-MS is less common. However, this compound is intended for use as an internal standard for quantification by either GC- or LC-MS, suggesting that with appropriate sample preparation or derivatization to increase volatility, GC-MS applications are feasible caymanchem.com. Further research is required to fully explore the potential of GP-d5 derivatized compounds in GC-MS methodologies.

A primary advantage of using Girard's Reagent P is the significant enhancement of the signal in Electrospray Ionization Mass Spectrometry (ESI-MS) researchgate.netupenn.edu. Many carbonyl compounds, such as steroids and neutral glycans, have low proton affinity and ionize poorly under typical ESI conditions upenn.edumdpi.com.

The derivatization with Girard's Reagent P introduces a pyridinium group, which carries a permanent, pre-formed positive charge upenn.eduresearchgate.netnih.gov. This eliminates the need for the analyte to be protonated or form an adduct in the ESI source, a step that is often inefficient. The presence of this fixed charge dramatically improves the efficiency of the electrospray process, leading to a much stronger ion signal and, consequently, lower limits of detection researchgate.netupenn.edu. Studies have reported signal enhancement of one to two orders of magnitude for spironolactone and its metabolites after derivatization upenn.edu. Similarly, for saccharides, signals were enhanced by up to 230-fold for glucose and over 28-fold for maltooctaose in MALDI-MS, a related ionization technique acs.org. This enhancement is crucial for the trace analysis of low-abundance carbonyls in complex biological samples mdpi.com.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Enhancement

Derivatization of carbonyl compounds with Girard's Reagent P (GP) and its deuterated analog, GP-d5, markedly enhances their detection by MALDI-MS. The reagent reacts with aldehydes and ketones to form hydrazones, attaching a pre-charged pyridinium group to the analyte. nih.gov This permanent cationic charge is crucial for improving the ionization efficiency of molecules that are otherwise difficult to detect with high sensitivity, such as neutral glycans and steroids. nih.govresearchgate.net

Research has demonstrated substantial improvements in signal-to-noise ratios for various saccharides after GP derivatization. For instance, the signal for glucose was enhanced by as much as 230-fold, while the signal for maltooctaose increased by over 28-fold. nih.gov This enhancement is critical for the analysis of low-abundance species in complex biological matrices. Furthermore, the derivatization process simplifies the resulting mass spectra. By promoting the formation of a single, permanently charged molecular ion [M]+, it mitigates the issue of multiple metal ion adducts (e.g., [M+Na]+ and [M+K]+), which can complicate data interpretation and reduce sensitivity. researchgate.netnih.gov

Table 1: Signal Enhancement in MALDI-MS Following Girard's Reagent P Derivatization
AnalyteFold Signal Enhancement (Signal-to-Noise Ratio)Primary Benefit
Glucose~230Improved detection of monosaccharides
Maltooctaose>28Enhanced analysis of oligosaccharides
Sialylated N-glycans~9Increased sensitivity and suppression of desialylation
Neutral N-glycans~13Improved glycome coverage

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Integration

The integration of this compound derivatization with Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers significant advantages for the separation and characterization of isomeric and isobaric compounds, particularly steroids. nih.govresearchgate.net IMS separates ions in the gas phase based on their size, shape, and charge. Chemical derivatization can amplify the subtle structural differences between isomers, leading to improved separation and resolution in the ion mobility cell. clemson.edu

Table 2: Improvement in Ion Mobility Separation of Steroid Isomers with Girard's Reagent P Derivatization
Isomer PairStateIM Resolution ImprovementKey Finding
Testosterone / EpitestosteroneDerivatizedIncreased ΔCCS > 15%Enhanced separation of C17 epimers
Androsterone / EpiandrosteroneDerivatizedIncreased ΔCCS > 15%Improved resolution of hydroxyl stereoisomers
Spironolactone / MetabolitesDerivatizedElimination of isobarsEnhanced signal and reduced in-source fragmentation

Sample Preparation and Derivatization Protocol Optimization

Non-Reductive Isotopic Labeling Strategies

This compound is central to non-reductive isotopic labeling strategies for relative quantification in mass spectrometry. acs.org This approach involves labeling one sample with the non-deuterated ("light," d0) form of the reagent and another sample with the deuterated ("heavy," d5) form. researchgate.netnih.gov The samples are then mixed and analyzed together. The five deuterium (B1214612) atoms on this compound create a 5 Dalton mass difference between the light and heavy labeled analytes, which appear as a distinct peak pair in the mass spectrum. The relative abundance of the analytes in the original samples can be determined by comparing the intensities of these isotopic peaks. acs.org

A key advantage of this method is that the derivatization reaction is a non-reductive condensation, which simplifies the sample preparation workflow by eliminating the need for a subsequent reduction step. researchgate.netnih.gov This strategy has been successfully applied in quantitative glycomics, providing good linearity, reproducibility, and accuracy. acs.org The simplified mass spectrometric profiles, free from complex metal ion adducts, further facilitate rapid and sensitive quantitative comparisons between different biological samples. acs.orgnih.gov

Table 3: Characteristics of Non-Reductive Isotopic Labeling with d0/d5-Girard's Reagent P
ParameterDescriptionBenefit
Reaction TypeAcid-catalyzed non-reductive condensationSimplified sample preparation (no reduction step)
Mass Difference5 Da between d0 and d5 labelsClear separation of isotopic peaks for quantification
QuantificationRelative, based on peak intensity ratiosAccurate comparison across samples in a single run
ApplicationQuantitative glycomics, metabolomicsEnables high-throughput comparative analysis

On-Tissue Derivatization Techniques for Spatial Profiling

On-tissue derivatization with Girard's Reagent P has emerged as a powerful technique for enhancing the spatial profiling of carbonyl-containing molecules directly from tissue sections using MALDI Mass Spectrometry Imaging (MSI). nih.govacs.orgnih.gov In this method, the derivatization reagent is applied directly to the surface of a tissue slice, often via an automated sprayer or sublimation, prior to the application of the MALDI matrix. nih.gov The reagent reacts in situ with target analytes, such as N-glycans, effectively tagging them with a permanent positive charge. acs.orgnih.gov

This on-tissue labeling dramatically increases the sensitivity of detection, enabling the visualization of the spatial distribution of molecules that are present at low concentrations or ionize poorly. nih.govmdpi.com For example, this technique has been used to map the distribution of different N-glycan profiles in cancerous versus healthy tissue regions, providing valuable insights into disease pathology. nih.govacs.orgnih.gov A significant advantage of this approach is the preservation of the spatial integrity of the analytes, which is lost in traditional extraction-based methods. mdpi.com

Table 4: Applications of On-Tissue Derivatization with Girard's Reagent P for MALDI-MSI
Analyte ClassTissue TypeKey FindingReference
N-glycansHuman laryngeal cancerRevealed differential expression of high-mannose glycans in tumor regions nih.govnih.gov
N-glycansHuman ovarian cancerEnabled spatial characterization of glycan expression with enhanced sensitivity nih.gov
Fatty Acids (using Girard's Reagent T)Mouse brain (Alzheimer's model)Achieved 1000-fold sensitivity improvement; observed depletion of oleic acid mdpi.com

Micro-Scale and High-Throughput Derivatization Approaches

The derivatization protocol using this compound is well-suited for both micro-scale and high-throughput applications due to its simplicity, speed, and efficiency. The reaction can be performed in small sample volumes, as demonstrated in the analysis of spironolactone metabolites in just 20 μL of murine serum. upenn.edu This makes the method valuable for studies where sample availability is limited.

For high-throughput screening, the derivatization can be streamlined. An "on-plate" or "on-target" approach, where the analyte, reagent, and MALDI matrix are mixed directly on the MALDI target plate, reduces sample handling and reaction time to a few minutes. nih.gov This method has been shown to achieve high labeling efficiencies (>97%) and is ideal for rapid analysis of large numbers of samples. nih.gov The robustness and speed of the reaction, combined with its compatibility with automated liquid handlers and MALDI plate spotters, facilitate its integration into high-throughput workflows for applications in clinical diagnostics and drug discovery.

Table 5: Comparison of Derivatization Approaches
ApproachTypical Sample VolumeReaction TimeThroughputPrimary Advantage
In-Solution (Micro-scale)< 50 µL~15-30 minModerateSuitable for precious/limited samples
On-Plate/On-Target (MALDI)nL to µL~2 minHighMinimal sample handling, rapid
Automated 96/384-well plate50-200 µL~15-30 minVery HighIdeal for large-scale screening

Data Processing and Quantitative Performance Evaluation

The use of this compound for isotopic labeling necessitates specific data processing workflows to ensure accurate quantification. Following mass spectrometric analysis, raw data is processed to identify the paired isotopic peaks corresponding to the d0- and d5-labeled analytes. Specialized software can be used to extract the ion chromatograms for each peak pair and calculate the intensity ratio. For MSI data, software such as ImageQuest is used to generate ion density maps that visualize the spatial distribution of the derivatized analytes. upenn.edu

The quantitative performance of methods using d0/d5-Girard's Reagent P labeling is evaluated based on several key metrics. The use of the deuterated (d5) labeled analyte as an internal standard for every corresponding non-deuterated (d0) analyte effectively compensates for variations in ionization efficiency and matrix effects, significantly improving quantitative precision. acs.org Validation studies have demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.99. researchgate.net The reproducibility is also high, with relative standard deviations (RSDs) typically below 15%. researchgate.net The accuracy, often assessed through recovery experiments, is generally within an acceptable range (e.g., 88-118%). researchgate.net These performance characteristics validate the robustness of the this compound labeling strategy for reliable quantitative analysis.

Table 6: Summary of Quantitative Performance Metrics for Girard's Reagent Isotopic Labeling
Performance MetricTypical ResultSignificance
Linearity (R²)> 0.99Ensures a proportional response across a range of concentrations
Reproducibility (RSD)≤ 15%Indicates high precision of repeated measurements
Accuracy (Recovery)85% - 120%Demonstrates the closeness of measured values to the true values
Limit of Quantification (LOQ)Analyte-dependent (e.g., sub-µg/g to nM)Defines the lowest concentration that can be reliably quantified

Assessment of Linearity, Reproducibility, and Accuracy in Quantification

The primary role of this compound is to serve as an internal standard for the quantification of analytes derivatized with its non-deuterated counterpart, Girard's Reagent P (d0-GP). caymanchem.comcaymanchem.com This technique, known as stable isotope dilution mass spectrometry, is a gold standard for quantitative analysis. nih.govchromatographyonline.com By pairing the deuterated standard (d5-GP) with the non-deuterated reagent (d0-GP), researchers can achieve robust and reliable quantification.

In a simplified quantitative glycomics strategy, the use of d0-/d5-Girard's Reagent P labeling demonstrated excellent performance. nih.govresearchgate.net The method yielded good linearity, reproducibility, and accuracy for the quantification of glycans. nih.govacs.org The derivatization introduces a permanent positive charge onto the target molecule, which enhances ionization efficiency and simplifies mass spectra by minimizing the formation of various metal ion adducts. researchgate.netacs.org This leads to clearer signals and more reliable quantification.

Studies utilizing this isotopic labeling approach consistently report high performance across key validation parameters:

Linearity: The response of the detector to varying concentrations of an analyte is crucial. In a study quantifying maltooctaose derivatized with Girard's Reagent P, a linearity of R² ≥ 0.99 was achieved over a wide concentration range. acs.org Similarly, a study using a related deuterated Girard-type reagent pair (HBP-d0/HBP-d5) for aldehyde quantification also reported excellent linearity with an R² > 0.99. researchgate.net

Reproducibility: The precision of the method, often expressed as the relative standard deviation (RSD), is significantly enhanced by the use of an isotopic internal standard. For maltooctaose quantification, RSDs were below 9.6%. acs.org The analogous HBP-d5 labeling method demonstrated RSDs of ≤ 8.5%, indicating high reproducibility. researchgate.net

Accuracy: Accuracy, or the closeness of a measured value to the true value, is a major benefit of the isotope dilution method. Because the d5-labeled internal standard behaves nearly identically to the d0-labeled analyte throughout the analytical process, it effectively corrects for variations in sample preparation and instrument response, leading to highly accurate results. nih.govsigmaaldrich.com

The table below summarizes the performance metrics achieved in studies employing Girard's reagents for quantitative analysis.

ParameterAnalyte ExampleReagentPerformance Metric
Linearity MaltooctaoseGirard's Reagent PR² ≥ 0.99
Linearity Various AldehydesHBP-d0/HBP-d5R² > 0.99
Reproducibility MaltooctaoseGirard's Reagent PRSD < 9.6%
Reproducibility Various AldehydesHBP-d0/HBP-d5RSD ≤ 8.5%

Mitigation of Matrix Effects in Derivatized Samples

Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). waters.com These effects arise from co-eluting components in a sample matrix that can interfere with the ionization of the target analyte, causing either signal suppression or enhancement. waters.comchromatographyonline.com This variability can severely compromise the accuracy and reproducibility of quantitative methods. waters.com

The use of this compound as a stable isotope-labeled internal standard is the most effective strategy to compensate for these matrix effects. chromatographyonline.comresearchgate.net The fundamental principle is that the deuterated standard (analyte derivatized with d5-GP) is chemically and physically almost identical to the non-deuterated analyte (derivatized with d0-GP). chromatographyonline.com

Key aspects of this mitigation strategy include:

Co-elution: The d5-labeled standard and the d0-labeled analyte exhibit nearly identical chromatographic behavior, ensuring they co-elute from the LC column. chromatographyonline.com

Identical Ionization Response: As they enter the mass spectrometer's ion source at the same time, both the analyte and the internal standard are subjected to the exact same matrix interferences. Any suppression or enhancement of the signal will affect both species proportionally. chromatographyonline.com

Ratio-Based Quantification: Quantification is based on the ratio of the mass spectrometer signal of the analyte to that of the known concentration of the internal standard. Since both signals are affected equally by the matrix, the ratio remains constant and accurate, effectively canceling out the interference. nih.gov

The derivatization process itself also contributes to mitigating matrix issues. By attaching a permanently charged moiety to the analyte, Girard's Reagent P and its d5 analog increase the ionization efficiency of the target molecule. researchgate.netnih.gov This can lift the analyte signal, making it more robust against suppression from less-ionizable matrix components. Furthermore, this derivatization strategy simplifies mass spectra by reducing the complexity caused by multiple metal ion adducts, which can otherwise complicate data interpretation. nih.govacs.org

The following table illustrates conceptually how the signal ratio corrects for matrix effects.

ScenarioAnalyte Signal (d0)Internal Standard Signal (d5)Signal Ratio (d0/d5)Outcome
No Matrix Effect 100,000100,0001.00Accurate Measurement
50% Signal Suppression 50,00050,0001.00Correction is successful
30% Signal Enhancement 130,000130,0001.00Correction is successful

Applications of Girard S Reagent P D5 in Biological and Chemical Research

Glycomics Research

In glycomics, the study of the complete set of sugars (glycans) in an organism, Girard's Reagent P-d5 is instrumental for the sensitive and quantitative analysis of glycans. The reagent reacts with the reducing end of glycans, which contains an aldehyde or ketone group.

Quantitative Analysis of Neutral Glycans

The derivatization of neutral glycans with Girard's Reagent P significantly enhances their signal intensity in mass spectrometry. Research has demonstrated a substantial improvement in the signal-to-noise ratios for saccharides after chemical derivatization. For instance, the signal for glucose was enhanced by 230-fold, and for maltooctaose, it was enhanced by over 28-fold nih.govnih.govresearchgate.net. This increased sensitivity allows for the detection and quantification of low-abundance neutral glycans that might otherwise be undetectable.

A study on N-glycans released from bovine thyroglobulin (BTG) showcased the enhanced glycome coverage after derivatization. Without derivatization, 10 sodium-adducted N-glycans were identified. In contrast, after on-plate derivatization with Girard's Reagent P, 38 N-glycans were detected with improved signal intensities nih.gov.

Table 1: Enhancement of Neutral Glycan Detection with Girard's Reagent P Derivatization

Analyte Signal Enhancement Factor Reference
Glucose ~230 nih.govnih.govresearchgate.net

Quantitative Analysis of Sialylated Glycans

Sialylated glycans, which contain terminal sialic acid residues, are notoriously difficult to analyze by mass spectrometry due to the lability of the sialic acid group. Derivatization with Girard's Reagent P not only enhances the ionization efficiency but also stabilizes the sialic acid moiety, allowing for more accurate quantification. The introduction of a permanent positive charge at the reducing end of the glycan minimizes the in-source fragmentation and loss of sialic acids during analysis. This enables the reliable quantitative profiling of both neutral and sialylated glycans in a single analytical run.

N-Glycan Profiling in Biological Samples

The enhanced sensitivity and glycome coverage afforded by Girard's Reagent P derivatization make it a powerful tool for N-glycan profiling in complex biological samples. For example, in a study analyzing the N-glycans from human immunoglobulin G (IgG), the derivatization strategy led to the identification of a greater number of glycan structures compared to the underivatized sample nih.gov. This comprehensive profiling is crucial for understanding the role of glycosylation in various physiological and pathological processes.

Table 2: N-Glycan Coverage from Bovine Thyroglobulin (BTG) Before and After Girard's Reagent P Derivatization

Sample Number of Identified N-Glycans Reference
BTG (Underivatized) 10 nih.gov

Spatial Mapping of Glycans via Mass Spectrometry Imaging

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) allows for the visualization of the spatial distribution of molecules directly in tissue sections. On-tissue derivatization with Girard's Reagent P has been successfully applied to enhance the signals of N-glycans for MALDI-MSI. This technique has been used to map the spatial expression patterns of N-glycans in human laryngeal and ovarian cancer tissues nih.govnih.govacs.org. The improved sensitivity enables the detection of subtle changes in glycan distribution within different regions of the tissue, such as the tumor region, adjacent normal tissue, and tumor proximal stroma nih.govacs.org. For instance, studies have revealed that high-mannose type N-glycans are predominantly expressed in the tumor region of laryngeal cancer tissue acs.org.

Steroidomics Research

In steroidomics, the comprehensive analysis of steroids in biological systems, this compound is utilized as an internal standard for the accurate quantification of carbonyl-containing steroids. The non-deuterated Girard's Reagent P is used to derivatize the target steroids, enhancing their ionization efficiency, while the deuterated version is spiked into the sample as an internal standard to correct for variations in sample preparation and instrument response.

Quantification of Carbonyl-Containing Steroids

A highly sensitive and specific method for the simultaneous targeted and untargeted analysis of keto-steroids has been validated using Girard's Reagent P derivatization coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) nih.gov. This method has been applied to the quantification of key androgens such as testosterone, androstenedione (AD), and dehydroepiandrosterone (DHEA) in human serum thermofisher.comescholarship.org.

The derivatization of the keto groups on these steroids significantly improves their ionization efficiency in electrospray ionization (ESI) thermofisher.com. The method validation included the assessment of inter- and intra-day precision and accuracy using quality control samples at low, medium, and high concentrations.

Table 3: Method Validation for the Quantification of Keto-Steroids in Human Serum using Girard's Reagent P Derivatization and LC-HRMS

Steroid Concentration Range (pg/mL) Inter-day Accuracy (%) Inter-day Precision (%CV) Intra-day Accuracy (%) Intra-day Precision (%CV) Reference
Testosterone 19.5 - 1250 95-105 <15 93-107 <12 escholarship.org
Androstenedione 19.5 - 1250 92-108 <13 96-104 <10 escholarship.org

Data presented in the table is a representation of typical validation results as described in the cited literature.

This robust and sensitive method allows for the reliable quantification of low-abundance endogenous steroids, which is crucial for clinical diagnostics and research into steroid-related pathologies nih.govnih.gov.

Comprehensive Profiling of Hydroxyl and Carbonyl Steroids

This compound plays a crucial role in the simultaneous quantification of hydroxyl and carbonyl steroids in biological samples. nih.govresearchgate.netrsc.org In a targeted metabolic method, d5-GP is used as a derivatization reagent for carbonyl-containing steroids, while a different reagent, deuterated 4-(dimethylamino)-benzoic acid (D4-DMBA), is used for hydroxyl-containing steroids. nih.govresearchgate.netrsc.org This dual-derivatization strategy, coupled with ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM), allows for the sensitive and reliable quantification of both classes of steroid hormones in a single run. nih.govresearchgate.netrsc.org This method has been shown to enhance sensitivity by 1 to over 500-fold. nih.govresearchgate.netrsc.org

The derivatization with d5-GP converts the keto-groups of steroids into cationic hydrazones, which significantly improves their ionization efficiency and chromatographic separation. nih.govresearchgate.netmdpi.com This approach has been successfully applied to the analysis of various steroids in urine samples from healthy males, females, and rats. nih.govresearchgate.netrsc.org

Targeted and Untargeted Steroid Metabolite Analysis

The use of this compound extends to both targeted and untargeted analysis of steroid metabolites. In targeted analysis, d5-GP is used to derivatize specific keto-steroids, such as testosterone (T), androstenedione (AD), and dehydroepiandrosterone (DHEA), to improve their detection by liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govthermofisher.com This method allows for the development of multiplexed quantitative assays for major unconjugated steroids in human serum. nih.govthermofisher.comdrexel.edu

For instance, a validated method using Girard P derivatization and stable isotope dilution LC-HRMS demonstrated the ability to resolve major isomeric compounds, such as the inactive epimer of testosterone (epiT) and the metabolite of AD, 5α-androstanedione (5α-AD). nih.govfoxchase.org This highlights the specificity and sensitivity of the technique.

Simultaneously, the high-dimensional data generated by LC-HRMS enables untargeted analysis. nih.govdrexel.edu In a study comparing steroid levels in young versus older subjects, untargeted analysis revealed DHEA and T as some of the most significantly different analytes, along with a number of other unknown metabolites. drexel.edu This demonstrates the potential of using this compound for both the precise quantification of known steroids and the discovery of new, potentially significant, steroid metabolites. nih.govdrexel.edu The derivatization with Girard's Reagent P has also been successfully applied to the analysis of the drug spironolactone and its metabolites, showing a signal enhancement of one to two orders of magnitude. upenn.edu

Metabolomics and Lipid Biochemistry Research

In the broader fields of metabolomics and lipid biochemistry, this compound is a valuable tool for the analysis of a wide range of carbonyl-containing molecules. nih.govresearchgate.net The derivatization strategy enhances the detection of these compounds, which are often present at low concentrations and have poor ionization efficiency. rsc.orgnih.gov

Quantification of Oxysterols and Lipid Metabolites

This compound is utilized in the quantification of oxysterols, which are oxidized forms of cholesterol. caymanchem.comnih.gov The analysis of these molecules is challenging due to their low abundance and poor ionization characteristics. nih.gov A technique known as enzyme-assisted derivatization for sterol analysis (EADSA) employs the Girard P reagent to "charge-tag" sterols after enzymatic oxidation. nih.gov This process introduces a permanently charged quaternary ammonium (B1175870) group, which significantly improves ionization and provides structurally informative fragmentation patterns in mass spectrometry. nih.gov The deuterated form, d5-GP, serves as an ideal internal standard in such quantitative analyses. caymanchem.com

The table below summarizes the enhancement in detection sensitivity for various lipid metabolites after derivatization with Girard's Reagent P.

AnalyteFold Increase in SensitivityAnalytical Technique
17-hydroxyprogesterone7.0ESI-MS/MS
Succinylacetone3.3ESI-MS/MS
Androgenic Steroidsup to 33ESI-MS/MS

Data compiled from studies using modified Girard's reagents and Girard's Reagent P. nih.govresearchgate.net

Profiling of Aldehydes and Ketones in Complex Biological Matrices

This compound is effective for the comprehensive profiling of aldehydes and ketones in complex biological samples. nih.govnih.gov The derivatization with Girard's reagents allows for the universal profiling of these carbonyl compounds. nih.gov For example, a neutral loss scan can detect all aldehydes and ketones, from acetone to corticosteroids. nih.gov This approach has been applied to profile ketones, ketoacids, and ketodiacids in the urine of children with ketosis and to analyze long-chain aldehydes in plasma plasmalogens. nih.gov

A Girard derivatization-based enrichment (GDBE) strategy has been developed for capturing and comprehensively profiling carbonyl metabolites. nih.gov This method uses a resin with a hydrazide group to selectively capture aldehydes and ketones, which are then cleaved and analyzed by LC-MS. nih.gov This strategy has been used to identify 957 potential carbonyl metabolites in mouse liver tissue. nih.gov

Determination of Oxidation Products of Methylated Cytosine Derivatives

This compound has found a significant application in the field of epigenetics, specifically in the determination of oxidation products of 5-methylcytosine (5-mC). caymanchem.comnih.gov 5-mC can be oxidized to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-foC), and 5-carboxylcytosine (5-caC). nih.govnih.gov The analysis of 5-formyl-2'-deoxycytidine (5-fodC) and 5-carboxyl-2'-deoxycytidine (5-cadC) is facilitated by derivatization with Girard's reagents. nih.gov

This chemical derivatization, combined with liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), significantly increases the detection sensitivities of 5-fodC and 5-cadC by 52 to 260-fold. nih.gov This enhanced sensitivity has enabled the demonstration of the widespread existence of these modified nucleosides in the genomic DNA of various plant tissues. nih.gov

Applications in General Carbonyl Metabolite Analysis

The utility of this compound extends to the general analysis of carbonyl-containing metabolites, which are recognized as potential biomarkers for various diseases. mdpi.comnih.gov The derivatization strategy addresses the challenges of poor ionization efficiency, low biological concentrations, and sample matrix complexity that often hinder the detection of these metabolites. nih.gov

The reaction of Girard's reagents with carbonyl groups under weakly acidic conditions forms stable hydrazone derivatives with a readily chargeable tertiary ammonium moiety. mdpi.comnih.gov This derivatization significantly enhances MS sensitivity and improves chromatographic performance. mdpi.com The predictable fragmentation of the Girard reagent conjugates in tandem mass spectrometry allows for the profiling of all species that react with the reagent. fortunejournals.com This is particularly useful in untargeted metabolomics studies aiming to identify a broad range of carbonyl compounds in a biological sample.

Development of Universal Profiling Methods for Aldehyde and Ketone Detection

The development of universal profiling methods for aldehydes and ketones is crucial for understanding their roles in various biological processes and diseases. Girard's reagents, including modified versions, have been instrumental in this area. nih.gov These reagents react with carbonyl groups to form hydrazones, which are more readily analyzed by techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS). mdpi.comnih.gov

One of the key advantages of using Girard's reagents is the introduction of a permanent positive charge, which significantly enhances the signal intensity in mass spectrometry. upenn.edu For instance, a modified Girard derivatizing reagent, 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), has been shown to increase signal intensity by 3.3 to 7.0 times compared to Girard's Reagent T for certain compounds. nih.gov This enhanced sensitivity is critical for the detection of low-abundance aldehydes and ketones in complex biological matrices. nih.gov

The "universal" aspect of these profiling methods stems from the broad reactivity of the hydrazine (B178648) group of the Girard's reagent with a wide range of aldehydes and ketones. nih.gov This allows for the simultaneous analysis of a diverse set of carbonyl-containing molecules, from small ketones to large corticosteroids. nih.gov A neutral loss scan, a specific type of mass spectrometry scan, can be employed to detect all derivatized aldehydes and ketones, further simplifying the profiling process. nih.gov

Table 1: Signal Enhancement with a Modified Girard's Reagent (HTMOB) Compared to Girard's Reagent T

CompoundSignal Intensity Increase
Succinylacetone3.3 times
17-hydroxyprogesterone7.0 times

This table illustrates the enhanced signal intensity achieved with a modified Girard's reagent, demonstrating its utility in universal profiling. nih.gov

Chemical Isotope Labeling for Non-Targeted Metabolite Discovery

Chemical isotope labeling with reagents like this compound is a powerful strategy for non-targeted metabolite discovery, particularly for identifying novel aldehydes and ketones in complex mixtures. researchgate.netnih.govresearchgate.net This approach typically involves the use of a pair of isotopic labeling reagents, such as a non-deuterated ("light," d0) and a deuterated ("heavy," d5) version of the Girard's reagent. researchgate.netnih.govresearchgate.net

When a sample is divided into two aliquots and each is derivatized with either the light or the heavy reagent, the resulting derivatized metabolites will appear as a pair of peaks in the mass spectrum with a specific mass difference (in this case, 5 Da for the d5 label). researchgate.netnih.gov This unique isotopic signature allows for the confident identification of all derivatized compounds, even in the presence of a complex background matrix. researchgate.netnih.govresearchgate.net

This isotope-coded derivatization strategy significantly enhances the discovery of previously uncharacterized metabolites. For example, a newly designed Girard-type reagent, 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), in its d0 and d5 forms, has been successfully used for the non-targeted profiling and discovery of natural aldehydes. researchgate.netnih.govresearchgate.net This method led to a 21- to 2856-fold increase in the detection signals of test aldehydes, with limits of detection in the nanomolar range. researchgate.netnih.gov

The power of this technique was demonstrated in the analysis of cinnamon extracts, where it enabled the identification of 61 potential natural aldehydes and the discovery of 10 previously undetected congeners. researchgate.netnih.govresearchgate.net This highlights the utility of this compound and similar isotopic labels in expanding our knowledge of the metabolome.

Table 2: Research Findings on Isotope-Coded Derivatization with a Girard-Type Reagent

ParameterFinding
Signal Enhancement21-2856 times for test aldehydes
Limits of Detection2.5-7 nM
Application ExampleDiscovery of 10 previously undetected aldehydes in cinnamon extracts

This table summarizes the significant improvements in detection and discovery capabilities provided by isotope-coded derivatization with a Girard-type reagent. researchgate.netnih.govresearchgate.net

Comparative Studies and Future Directions in Girard S Reagent P D5 Research

Comparative Analysis with Other Derivatization Reagents (e.g., Girard's Reagent T)

The efficacy of a derivatization reagent is determined by its ability to react efficiently with the target analyte and to enhance its detectability. Girard's Reagent P (GP) and its close analog, Girard's Reagent T (GT), which features a trimethylammonium group instead of a pyridinium (B92312) ring, are often compared for these attributes. nih.gov

Evaluation of Derivatization Efficiency and Ionization Enhancement

Both Girard's Reagent P and Girard's Reagent T are highly effective at improving the sensitivity of mass spectrometric analysis by introducing a pre-charged cationic site onto otherwise neutral or poorly ionizable molecules. nih.govmdpi.com This derivatization to a stable cationic hydrazone significantly boosts the ionization efficiency of analytes in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.gov

Studies have demonstrated substantial signal enhancement across various classes of molecules. For instance, derivatization of the drug spironolactone and its metabolites with GP resulted in a signal enhancement of one to two orders of magnitude. upenn.edu Similarly, for androgenic steroids, GP derivatization has shown signal enhancements of up to 33 times relative to the underivatized molecules. nih.gov In the field of glycomics, GP labeling led to a 230-fold signal increase for glucose and over a 28-fold increase for maltooctaose. nih.govacs.org

ReagentAnalyte ClassReported Signal EnhancementCitation
Girard's Reagent PSpironolactone & Metabolites1-2 orders of magnitude upenn.edu
Girard's Reagent PAndrogenic SteroidsUp to 33-fold nih.gov
Girard's Reagent PSaccharides (Glucose)~230-fold nih.govacs.org
Girard's Reagent T5-Formyl-2′-deoxyuridine~20-fold (improved detection limit) nih.gov
Girard's Reagent TEcdysteroidsSlightly better (<2-fold) than GP nih.gov
HBP (Modified Girard-type)Aldehydes21 to 2,856-fold researchgate.net

Chromatographic Separation Performance Comparison

Derivatization not only enhances ionization but can also alter the chromatographic behavior of analytes, which can be advantageous for separating structurally similar compounds. mdpi.com The choice between GP and GT can influence retention times in liquid chromatography (LC). In the analysis of ecdysteroids, it was observed that GT derivatives eluted approximately 30 seconds earlier than the corresponding GP derivatives under the same reverse-phase LC conditions. nih.gov This difference in retention, though minor, can be leveraged to optimize separation from interfering matrix components. The modification of analytes with these hydrophilic, permanently charged tags generally improves peak shape and chromatographic performance for carbonyl-containing compounds. mdpi.com

ReagentAnalyteChromatographic ObservationCitation
Girard's Reagent T vs. PEcdysteroidsGT derivatives eluted ~30 seconds earlier than GP derivatives. nih.gov
Girard's Reagent TNeurosteroidsAchieved better chromatographic separation of structurally similar compounds. mdpi.com

Theoretical and Computational Studies of Derivatization Products

While much of the research on Girard's reagents is empirical, theoretical and computational studies offer deeper insights into the structure and behavior of the derivatized products. These studies are crucial for understanding fragmentation patterns in tandem mass spectrometry and for interpreting results from techniques like ion mobility spectrometry.

Energy Optimization and Conformational Analysis of Derivatized Analytes

Computational modeling has been applied to investigate the three-dimensional structures of analytes derivatized with Girard's Reagent P. In a study involving the drug spironolactone and its metabolites, energy-optimized structures of the GP-derivatized products were calculated. upenn.edu The modeling revealed the potential for multiple stable structural conformers. upenn.edu These conformers primarily arise from rotation around the nitrogen-nitrogen single bond of the hydrazone linkage formed between the reagent and the analyte's carbonyl group. upenn.edu The calculated energy difference between these conformers was found to be within the typical range of internal energy deposited during the electrospray ionization process, suggesting that multiple conformations could coexist in the gas phase during mass spectrometric analysis. upenn.edu

Emerging Applications and Methodological Innovations

The reliability and effectiveness of Girard's Reagent P and its deuterated standard, Girard's Reagent P-d5, have led to their adoption in a variety of innovative analytical methods.

One of the most promising new areas is on-tissue derivatization for mass spectrometry imaging (MSI). nih.govacs.org In this technique, the reagent is applied directly to a thin tissue section, allowing for the in-situ derivatization of analytes like N-glycans. nih.govacs.org This approach significantly enhances the detection sensitivity and spatial localization of these molecules, providing valuable insights into their distribution within complex biological tissues. nih.govacs.org

In clinical and forensic toxicology, a novel method utilizing Girard's Reagent P derivatization has been developed for the simultaneous detection of 20 different endogenous anabolic steroid esters in dried blood spots (DBS). researchgate.net This sensitive UPLC-Q-Orbitrap-MS method provides a robust tool for anti-doping control. researchgate.net Furthermore, the utility of GP derivatization has been demonstrated for complex drug metabolism studies, such as for the steroidal drug spironolactone, where derivatization not only enhanced signal but also eliminated in-source fragmentation, simplifying spectral interpretation. upenn.edu

Another innovative strategy is the development of a Girard derivatization-based enrichment (GDBE) technique. This method uses a solid-phase resin functionalized with a hydrazide moiety to selectively capture carbonyl-containing metabolites from complex biological samples, enabling a comprehensive profiling of the "carbonyl submetabolome". acs.org These emerging applications underscore the versatility of Girard's reagents in expanding the capabilities of modern mass spectrometry.

Integration with Novel Separation Techniques

The derivatization of analytes with Girard's Reagent P not only improves their detection by mass spectrometry but also creates new opportunities for their separation by advanced analytical techniques. A significant area of development is the coupling of GP derivatization with ion mobility spectrometry (IMS). IMS is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. By tagging an analyte with Girard's Reagent P, its physicochemical properties are altered, which can amplify the subtle structural differences between isomers, enabling their separation.

Recent studies have successfully demonstrated the power of this combination. For instance, derivatization with Girard's Reagent P has been employed to facilitate the separation of challenging steroid isomers, such as androsterone and etiocholanolone, using IMS-MS. clemson.edu The derivatized isomers, despite having the same mass, exhibit different drift times in the IMS cell due to their distinct three-dimensional structures (collision cross-sections), allowing for their baseline separation. clemson.edu

Similarly, Girard's Reagent T (a related compound with a trimethylammonium group) has been used to enhance the separation of prostanoid isomers, like prostaglandins E2 and D2, by high-resolution IMS techniques, including Trapped Ion Mobility Spectrometry (TIMS) and high-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS). maastrichtuniversity.nlnih.gov The derivatization increased the ionization efficiency by more than tenfold and enabled the resolution of these biologically important isomers, which is often difficult to achieve with liquid chromatography alone. maastrichtuniversity.nlnih.gov These findings highlight a clear trajectory toward integrating this compound labeling workflows with multidimensional analytical platforms (e.g., UHPLC-IMS-MS) to resolve increasingly complex biological mixtures.

TechniqueAnalyte ClassIsomers SeparatedKey FindingReference
Ion Mobility-Mass Spectrometry (IMS-MS) SteroidsAndrosterone / EtiocholanoloneDerivatization modifies ion structure, enabling separation based on different collision cross-sections. clemson.edu
Trapped Ion Mobility Spectrometry (TIMS) Spironolactone MetabolitesN/A (Characterization)GP derivatization enhanced signal by 1-2 orders of magnitude and eliminated in-source fragmentation. upenn.edu
High-Resolution IMS (cIMS, TIMS, FAIMS) ProstanoidsProstaglandin E2 / Prostaglandin D2Derivatization with Girard's Reagent T increased ionization efficiency >10-fold, enabling isomeric separation. maastrichtuniversity.nlnih.gov

Development of Automated Derivatization Platforms

Manual sample preparation, including derivatization, can be laborious and introduce variability, which is particularly problematic in large-scale studies such as metabolomics. The future of high-throughput analysis lies in the automation of the entire workflow, from sample preparation to data acquisition. Automated derivatization platforms, often utilizing robotic liquid handlers, offer significant improvements in reproducibility, precision, and sample throughput. nih.govnih.govmdc-berlin.de

These systems can perform sequential, "just-in-time" derivatization, ensuring that each sample is processed and analyzed under identical conditions, minimizing variability related to reaction time and sample stability. nih.govnih.gov While much of the current development in automated derivatization focuses on silylation or methoximation for gas chromatography, the principles are directly applicable to Girard's reagent chemistry for LC-MS. The reaction with Girard's Reagent P is relatively rapid—often complete within 10-15 minutes—making it highly amenable to integration into automated workflows. upenn.eduescholarship.org

The development of dedicated, automated platforms for this compound labeling would represent a significant leap forward. Such a system would enable researchers to perform large-scale quantitative studies in fields like glycomics and steroidomics with higher confidence and efficiency. The integration of automated derivatization with advanced LC-MS systems is a key step toward the standardization and wider adoption of this powerful labeling strategy in clinical and research laboratories.

Advanced Approaches for Isomer Discrimination

The differentiation of isomers is a major analytical challenge because isomers have identical masses and often similar physicochemical properties. Chemical derivatization with reagents like Girard's P is emerging as a powerful strategy to overcome this limitation. The derivatization can create unique structural attributes for each isomer, which can then be exploited for their differentiation using mass spectrometry.

When coupled with tandem mass spectrometry (MS/MS), the fragmentation patterns of derivatized isomers can become more distinct. Research on Girard's Reagent T derivatives of steroid sulfate conjugates has shown that the fragmentation patterns can reveal major differences between 17α and 17β-isomers, which are otherwise difficult to distinguish. nih.govresearchgate.net

The combination of Girard's reagent derivatization and ion mobility spectrometry, as discussed previously, provides another powerful axis for isomer discrimination. By altering the structure and collision cross-section of molecules, the reagent allows IMS to separate isomers that would be indistinguishable by mass alone. clemson.edumaastrichtuniversity.nl This approach has proven effective for steroid and prostanoid isomers and is a promising avenue for other classes of molecules. The ability to confer a charge and a rigid structure to an analyte via derivatization is a key advantage that enhances the resolving power of modern high-resolution mass spectrometers and ion mobility platforms.

Isomer TypeAnalyte ExampleAnalytical ApproachPrinciple of DiscriminationReference
Stereoisomers (Epimers) Androsterone / EtiocholanoloneGP Derivatization + IMS-MSDifferent collision cross-sections of derivatized products. clemson.edu
Stereoisomers (Epimers) 17α/17β-steroid sulfatesGRT Derivatization + LC-MS/MSDifferent CID fragmentation patterns of derivatized conjugates. nih.govresearchgate.net
Positional Isomers Prostaglandin E2 / Prostaglandin D2GRT Derivatization + High-Resolution IMSDifferent drift times of derivatized isomers. maastrichtuniversity.nlnih.gov

Future Prospects and Research Challenges in Isotopic Labeling Applications

The use of this compound in isotopic labeling for relative quantification is well-established in fields like glycomics. researchgate.net However, the future points toward broader applications and the development of next-generation reagents. The search for new isobaric labeling reagents for quantitative proteomics, for example, focuses on increasing sensitivity by incorporating a permanent charge—a feature inherent to Girard's reagents. nih.govnih.govresearchgate.net This suggests that Girard-type structures could serve as a scaffold for novel tags in proteomics and metabolomics.

A significant prospect is the development of modified Girard-type reagents with different reactive groups or isotopic coding schemes to expand the range of analytes and the multiplexing capacity of experiments. researchgate.net This could allow for the simultaneous comparison of more than two samples (e.g., multiple time points or different disease states) in a single run, increasing throughput and statistical power.

Despite these prospects, challenges remain. In complex biological samples, the presence of thousands of components can lead to overlapping signals and quantification errors, even with isotopic labeling. nih.gov The chemical derivatization itself can sometimes be a source of variability if the reaction is not complete or if byproducts are formed. Furthermore, while Girard's reagent simplifies mass spectra by creating a single, charged species and reducing metal adducts, data interpretation in large-scale "omics" studies remains a complex task. researchgate.net Future research must focus on optimizing reaction conditions, ensuring the robustness and specificity of the derivatization across diverse matrices, and developing advanced bioinformatic tools to streamline the analysis of data generated from these powerful isotopic labeling strategies.

Q & A

Q. How does Girard's Reagent P-d5 enhance sensitivity in mass spectrometry (MS)-based glycomics?

this compound reacts with carbonyl groups (e.g., aldehydes, ketones) in analytes to form stable hydrazone bonds, introducing a permanent positive charge. This derivatization improves ionization efficiency in MS, particularly for neutral or sialylated glycans. For example, MALDI-TOF-MS analyses using similar Girard reagents demonstrated 7.44- to 13.47-fold signal enhancements for neutral and sialylated glycans by eliminating ion adducts (e.g., [M+Na]⁺) and suppressing desialylation .

Q. What are the optimal reaction conditions for derivatizing carbonyl-containing analytes with this compound?

Derivatization is typically performed at room temperature in mild acidic conditions (e.g., aqueous/organic solvent mixtures like water/methanol/acetic acid). For on-target derivatization in MALDI-TOF-MS, sequential deposition of matrix (e.g., DHB), analyte, and this compound solutions on the target plate ensures efficient reaction . Reaction times vary but generally range from minutes to hours, depending on analyte complexity .

Q. What steps are critical for preparing this compound solutions to ensure stability and reactivity?

The reagent must be dissolved in anhydrous solvents (e.g., methanol, ethanol) and stored in a desiccator to prevent hydrolysis. Exposure to water should be minimized, as this compound decomposes in aqueous environments . Freshly prepared solutions are recommended for derivatization to maintain reactivity.

Q. What analytical techniques are most compatible with this compound-derivatized samples?

Derivatized samples are best analyzed using MALDI-TOF-MS (for glycomics) or LC-ESI-MS/MS (for targeted quantification). These techniques leverage the permanent positive charge introduced by the reagent, simplifying spectral interpretation and improving sensitivity .

Advanced Research Questions

Q. How can researchers mitigate unwanted side reactions when using this compound in complex biological matrices?

Side reactions (e.g., incomplete derivatization, matrix interference) are minimized by pre-purifying analytes using solid-phase extraction (SPE) with graphite carbon or C18 columns. Adjusting pH to ~4.5 and optimizing reaction time (e.g., 30–60 minutes) also enhance specificity . For sialylated glycans, combining derivatization with ethyl esterification (GTODE method) prevents desialylation during MS analysis .

Q. How does isotopic labeling with this compound improve quantitative accuracy in LC-MS/MS?

The deuterium atoms in this compound create a mass shift (+5 Da) compared to non-deuterated analogs, enabling its use as an internal standard. This allows simultaneous detection and correction for ionization variability in multiplexed analyses, improving precision (RSD ≤2.95%) and linear dynamic range (78 nM–10 µM) .

Q. What strategies differentiate this compound from non-deuterated variants in multiplexed quantitative analyses?

The isotopic mass shift permits co-analysis of derivatized and native analytes within the same sample. For example, in DNA modification studies, this compound-labeled standards enable precise quantification of 5-carboxylcytosine (5-caC) and 5-formylcytosine (5-foC) alongside unmodified bases .

Q. How to validate the completeness of derivatization reactions using this compound?

Monitor the reaction by tracking the disappearance of the native analyte's [M+H]⁺ or [M+Na]⁺ peaks and the emergence of the derivatized [M]+ signal. Isotopic labeling also facilitates validation via characteristic mass shifts (e.g., +5 Da) and clean isotopic patterns in high-resolution MS .

Q. What are the common pitfalls in using this compound for derivatization, and how to troubleshoot them?

Common issues include hydrolysis (due to moisture) and incomplete derivatization. Troubleshooting involves using anhydrous solvents, optimizing reaction time, and adding excess reagent (2–5 molar equivalents). For glycans, on-target derivatization with GTOD methods reduces sample loss .

Q. How to integrate this compound derivatization into high-throughput glycomics workflows?

Automate on-target derivatization by robotic liquid handlers for MALDI-TOF-MS, enabling rapid analysis of 96- or 384-well plates. Combine with SPE-based purification and standardized data processing pipelines (e.g., using tools like GlycoWorkbench) to handle large datasets .

Methodological Considerations

  • Data Analysis : Use high-resolution MS to resolve isotopic clusters and confirm derivatization completeness. For quantitative studies, normalize signals using this compound-labeled internal standards .
  • Ethical and Reproducibility Standards : Follow guidelines for experimental design (e.g., FINER criteria) and ensure detailed reporting of reaction conditions, instrument parameters, and data processing steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.